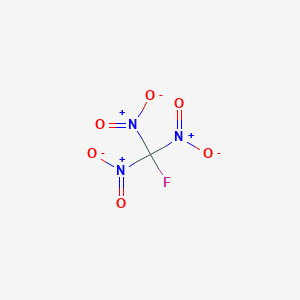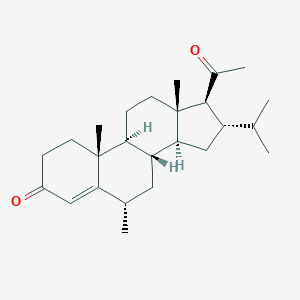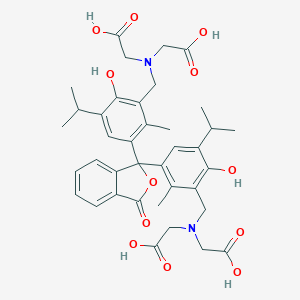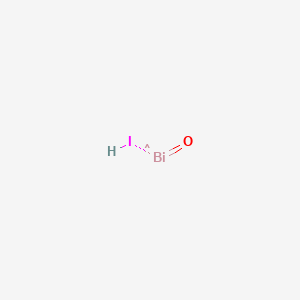
Bismuth iodide oxide
Overview
Description
Bismuth iodide oxide (BIO) is a chemical compound composed of bismuth, iodine, and oxygen. It is a white crystalline solid that is insoluble in water and most organic solvents. BIO is a versatile compound with a wide range of applications in scientific research and industrial processes. It has been studied extensively for its use in catalytic, electrochemical, and photochemical processes. BIO is also used as a precursor to other bismuth-containing compounds.
Scientific Research Applications
1. Radioactive Waste Treatment
Bismuth-functionalized graphene oxide (Bi-GO) has been synthesized to efficiently remove radioactive iodine from wastewater. It demonstrates high removal efficiencies for both iodide and iodate, with significant advantages over commercial alternatives. This suggests its potential application in selective removal of radioactive components from wastewater (Han, Um, & Kim, 2019).
2. Photocatalysis and Photoelectrochemistry
Research into bismuth oxy-iodide as a photocatalyst reveals its n-type conductivity and its efficiency in photoelectrochemical processes. This has implications for solar light illumination applications, with potential in areas like pollutant degradation and energy conversion (Hahn, Hoang, Self, & Mullins, 2012).
3. Catalysis in Chemical Synthesis
Bismuth compounds with sulfur-bridged bis(phenolato) ligands show high catalytic activity in the solvent-free synthesis of propylene carbonate, a key industrial chemical. This research indicates the potential of bismuth iodide oxide in catalysis (Yin & Shimada, 2009).
4. Development of Advanced Materials
Studies have explored the synthesis of bismuth oxy-iodide compounds for various applications, such as iodine recovery from waste streams and durable materials for waste disposal. The research has led to the discovery of optimal compositions for both uptake and insolubility of iodine (Nenoff, Krumhansl, & Rajan, 2007).
5. Electronics and Optoelectronics
Bismuth-containing heterometallic oxides are candidates for applications in microelectronics due to their unique physical properties and environmentally friendly nature. Research on bismuth alkoxides, carboxylates, and siloxides presents opportunities for developing sophisticated heterometallic molecular precursors for micro and nanoscale electronic devices (Mehring, 2007).
6. Solar Energy Applications
Methylammonium bismuth (III) iodide demonstrates potential in solar cells, offering advantages like non-toxicity, stability, and low-temperature processability. This positions bismuth-based materials as alternatives to lead/tin-based perovskite materials in photovoltaic applications (Lyu et al., 2016).
7. Photonic Materials
Bismuth has been explored for its optically active properties in photonic materials, showing potential in telecommunications, biomedicine, and lighting. Research emphasizes bismuth's versatility in these fields due to its unique luminescent properties (Sun, Zhou, & Qiu, 2014).
8. Environmental and Green Technology
Bismuth oxide's role in green nanotechnology, particularly in photocatalysis for pollution abatement, is noteworthy. This aligns with the increasing importance of environmentally friendly technologies in addressing environmental contamination issues (Reverberi, Varbanov, Vocciante, & Fabiano, 2018).
Safety and Hazards
Future Directions
Bismuth-based semiconductors, including bismuth iodide oxide, have gained attention for a wide range of electronic applications, including photovoltaics, light-emitting diodes, and radiation detectors . Their low toxicity, high environmental stability under ambient conditions, and easy processability by a wide range of scalable methods make them promising materials for future research .
Mechanism of Action
Target of Action
Bismuth iodide oxide, also known as bismuth oxyiodide, is primarily used in the field of biomedicine . It has been found to be effective against various targets, including gastrointestinal disorders such as dyspepsia, gastric ulcers, and H. pylori infections . It is also used as a catalyst in chemoselective deprotection of acetals and ketals in water .
Mode of Action
The mode of action of this compound involves its interaction with its targets. For instance, in the case of H. pylori, bismuth compounds have a multifactorial mechanism of action, reducing the chances of the pathogen developing resistance . In the field of chemistry, it acts as a catalyst in the chemoselective deprotection of acetals and ketals in water .
Biochemical Pathways
This compound affects various biochemical pathways. For instance, it has been found to perturb a variety of biological pathways in H. pylori . .
Pharmacokinetics
The pharmacokinetics of this compound nanoparticles can be improved via the facile modification of their surfaces with biocompatible polymers and proteins. This results in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Result of Action
The result of action of this compound varies depending on its application. In the field of biomedicine, it has been found to be effective against gastrointestinal disorders . In the field of chemistry, it acts as a catalyst, facilitating various reactions . Furthermore, bismuth oxyiodide materials have shown promising visible-light-responsive photocatalytic activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of bismuth oxyiodides can be controlled using hydrothermal methods . Moreover, the capture of iodide by bismuth compounds is a chemisorption process, and iodide ions are able to penetrate into the bulk of the compounds, which is believed to be responsible for their high capture capacity .
Properties
InChI |
InChI=1S/Bi.HI.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBARUADRQNVFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiHIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316462 | |
| Record name | Bismuth oxyiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-63-5 | |
| Record name | Bismuth iodide oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxyiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth iodide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Bismuth oxyiodide is not a single compound but a family of compounds with varying bismuth, oxygen, and iodine ratios. Common examples include BiOI, Bi4O5I2, Bi5O7I, and Bi7O9I3.
ANone: Researchers utilize a range of techniques such as X-ray diffraction (XRD) [, , , ], X-ray photoelectron spectroscopy (XPS) [, ], Fourier-transform infrared spectroscopy (FTIR) [, ], UV-Visible diffuse reflectance spectroscopy (UV-Vis DRS) [, , , , ], and photoluminescence (PL) spectroscopy [, ].
ANone: Yes, bismuth oxyiodide exhibits excellent air stability. One study found that BiOI thin films maintained their tetragonal phase in ambient air for at least 197 days. [, ]
ANone: Yes, bismuth oxyiodide can undergo phase transformations upon heating. For example, BiOI can transition to Bi5O7I and subsequently to Bi2O3 at elevated temperatures. []
ANone: Bismuth oxyiodide is primarily researched for its photocatalytic properties in environmental remediation and energy applications. It can degrade organic pollutants [, , , , , , ] and reduce carbon dioxide. [, ] Additionally, it shows promise in photovoltaics as a light-absorbing material in solar cells. [, , , ]
ANone: Its unique layered structure [, ], adjustable band gap energy [, ], and ability to absorb visible light [, , , ] contribute to its photocatalytic efficiency.
ANone: The ratio of bismuth, oxygen, and iodine significantly impacts the band gap, surface area, and morphology of bismuth oxyiodide, influencing its light absorption and photocatalytic efficiency. [, , , ]
ANone: Bismuth oxyiodide primarily generates superoxide radicals (O2•-) [, ] and hydroxyl radicals (•OH) [, , ] upon visible light irradiation, which are responsible for the degradation of pollutants.
ANone: Yes, studies have shown that BiOI microspheres with exposed {110} facets exhibit higher photocatalytic activity than those with exposed {001} facets due to differences in oxygen adsorption and radical formation. [, ]
ANone: Creating heterojunctions by combining bismuth oxyiodide with other semiconductors like titanium dioxide (TiO2) [, , ], graphitic carbon nitride (g-C3N4) [, ], or bismuth vanadium oxide [] can significantly improve charge separation and enhance photocatalytic activity.
ANone: Density functional theory (DFT) calculations are employed to investigate the electronic structure [, ], predict defect tolerance [, ], and understand facet-dependent properties of bismuth oxyiodide. []
ANone: Bismuth oxyiodide is considered a relatively environmentally friendly photocatalyst due to its low toxicity and good biocompatibility. [, ] Research also focuses on utilizing bismuth oxyiodide for the degradation of harmful pollutants, further contributing to environmental remediation. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



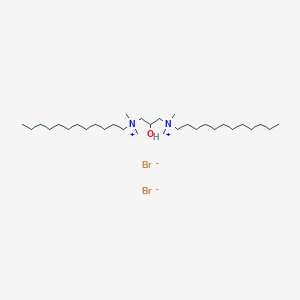
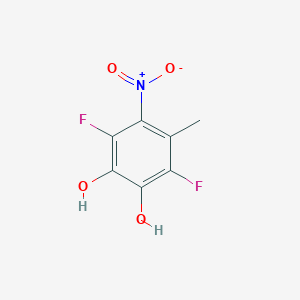

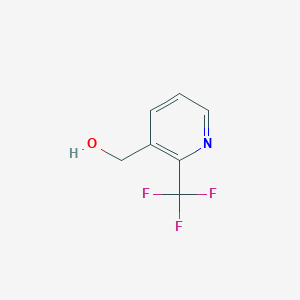
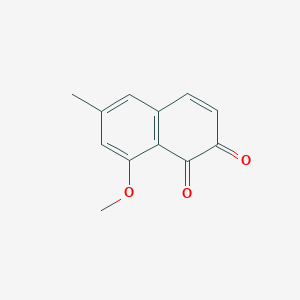
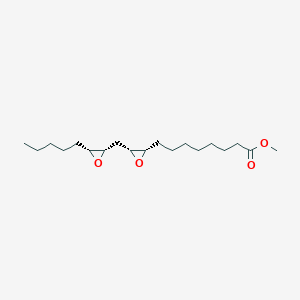

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
